Predicted Multi-Kinase Inhibitory Profile vs. Unsubstituted Scaffold
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate possesses a high probability of protein kinase inhibition (Pa = 0.584), a property absent from the simpler, unfunctionalized 6-chloroimidazo[1,2-b]pyridazine core [1]. This computational evidence supports its targeted use in kinase-focused chemical biology and medicinal chemistry campaigns over the core heterocycle.
| Evidence Dimension | Predicted probability of protein kinase inhibitory activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.584 for 'Protein kinase inhibitor' |
| Comparator Or Baseline | 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6), which lacks the 2-carbamate moiety and has no reported activity prediction in this assay. |
| Quantified Difference | The presence of the ethyl carbamate group confers a predicted likelihood of kinase activity, differentiating it from the unadorned scaffold. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) algorithm; analysis based on compound structure. |
Why This Matters
This predicted bioactivity directly informs procurement decisions for projects targeting the kinome, guiding the selection of a more advanced starting point for synthesis.
- [1] Table 7 PASS prediction for the activity of the title compound. Scientific Reports, 15, Article number: 27674 (2025). View Source
